3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid
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Overview
Description
3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid is an organic compound with the molecular formula C13H14O8. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by ethoxycarbonyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]- typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3,4-dihydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]- can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reagents, maintaining precise temperature control, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The ethoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid has diverse applications in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]- involves its interaction with various molecular targets. The ethoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in determining the compound’s effects in biological systems and its utility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4-dihydroxy-: This compound has hydroxyl groups instead of ethoxycarbonyl groups.
Benzoic acid, 4-ethoxy-: This compound has a single ethoxy group at the 4-position.
Benzoic acid, 3,4,5-trihydroxy-: This compound has three hydroxyl groups on the benzene ring.
Uniqueness
3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid is unique due to the presence of two ethoxycarbonyl groups, which impart distinct chemical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in esterification and substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,4-bis(ethoxycarbonyloxy)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O8/c1-3-18-12(16)20-9-6-5-8(11(14)15)7-10(9)21-13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHVLIHNTRXLKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C(=O)O)OC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603308 |
Source
|
Record name | 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89662-01-1 |
Source
|
Record name | 3,4-Bis[(ethoxycarbonyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50603308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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